molecular formula C15H24N2OS B14678106 S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate CAS No. 32853-87-5

S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate

Cat. No.: B14678106
CAS No.: 32853-87-5
M. Wt: 280.4 g/mol
InChI Key: BALZMCKCVFKXSP-UHFFFAOYSA-N
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Description

S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate is an organic compound that features a pyridine ring, a dibutylcarbamothioate group, and a sulfur atom linking these two moieties. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate typically involves the reaction of pyridine derivatives with dibutylcarbamothioate under controlled conditions. One common method involves the use of a pyridine-3-methyl halide, which reacts with dibutylcarbamothioate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridine derivatives .

Scientific Research Applications

S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom and the pyridine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate is unique due to its specific combination of a pyridine ring and a dibutylcarbamothioate group linked by a sulfur atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

32853-87-5

Molecular Formula

C15H24N2OS

Molecular Weight

280.4 g/mol

IUPAC Name

S-(pyridin-3-ylmethyl) N,N-dibutylcarbamothioate

InChI

InChI=1S/C15H24N2OS/c1-3-5-10-17(11-6-4-2)15(18)19-13-14-8-7-9-16-12-14/h7-9,12H,3-6,10-11,13H2,1-2H3

InChI Key

BALZMCKCVFKXSP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)SCC1=CN=CC=C1

Origin of Product

United States

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